molecular formula C13H13N3O2 B1308626 N~1~-benzyl-4-nitro-1,2-benzenediamine CAS No. 66108-86-9

N~1~-benzyl-4-nitro-1,2-benzenediamine

Cat. No. B1308626
CAS RN: 66108-86-9
M. Wt: 243.26 g/mol
InChI Key: IBEYXDADRRTHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-benzyl-4-nitro-1,2-benzenediamine is a chemical compound that is part of a broader class of nitrobenzene derivatives. These compounds are characterized by a benzene ring substituted with nitro groups and other functional groups, which can significantly alter their chemical behavior and physical properties. The specific structure and properties of N~1~-benzyl-4-nitro-1,2-benzenediamine itself are not directly detailed in the provided papers, but insights can be drawn from related compounds and their synthesis, structure, and reactivity.

Synthesis Analysis

The synthesis of related nitrobenzene derivatives often involves the functionalization of benzene rings with nitro groups and other substituents. For example, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine to yield a mono-substituted product, with glycolic acid used in the cyclization step to avoid by-products . Similarly, sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine are synthesized through electrochemical oxidation or chemical reaction with arylsulfinic acids . These methods could potentially be adapted for the synthesis of N~1~-benzyl-4-nitro-1,2-benzenediamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was elucidated using single-crystal X-ray diffraction, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . Similarly, the structure of 1-(2′-chloro-4′-nitrophenylazo)-2,4-benzenediol was characterized by X-ray diffraction, IR, 1H NMR, and 13C NMR, showing intramolecular proton transfer and π-π interactions . These techniques could be employed to determine the precise molecular structure of N~1~-benzyl-4-nitro-1,2-benzenediamine.

Chemical Reactions Analysis

The reactivity of nitrobenzene derivatives is influenced by the presence of nitro groups and other substituents. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine without additional base . The presence of nitro groups can also affect the electron density and reactivity of the benzene ring, as seen in the analysis of the structure and spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one . These findings suggest that N~1~-benzyl-4-nitro-1,2-benzenediamine may also participate in nucleophilic substitution reactions and exhibit specific reactivity patterns due to its functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are closely related to their molecular structure. For instance, the intramolecular hydrogen bonding in 2-Nitro-N-(4-nitrophenyl)benzamide contributes to the stability of its crystal structure . The electronic properties, such as HOMO and LUMO energies, can be assessed using DFT calculations, providing insights into the chemical reactivity and stability of these compounds . The solubility, melting point, and other physical properties would be influenced by the molecular interactions and can be predicted based on the structural analysis.

Scientific Research Applications

  • Synthesis of Imidazole Derivatives

    • Field : Synthetic Chemistry
    • Application Summary : Imidazole derivatives have a wide range of applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
    • Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
    • Results : The protocol provides various advantages, including the catalyst’s ability to be reused several times, a high product yield, and environmentally conscious conditions .
  • Synthesis of Benzimidazoles

    • Field : Organic Chemistry
    • Application Summary : A novel nanoparticle (Co/Mn)-supported graphene oxide (GO) nanocatalyst was prepared for the synthesis of benzimidazoles .
    • Methods of Application : The reaction started with aldehydes and 1,2-benzenediamine in the presence of GO(Co/Mn) catalyst (0.1 g) under thermal conditions at 80°C .
    • Results : The reaction was also performed under ultrasonic irradiation in the presence of water .

properties

IUPAC Name

1-N-benzyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEYXDADRRTHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402663
Record name N~1~-Benzyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-benzyl-4-nitro-1,2-benzenediamine

CAS RN

66108-86-9
Record name 4-Nitro-N1-(phenylmethyl)-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-Benzyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2.0 g (7.3 mmol) N-benzyl-2,4-dinitroaniline, 1.50 g (28.0 mmol) ammonium chloride, 6.7 g (28.0 mmol) sodium sulfide hydrate and 100 ml methanol was refluxed for 3/4 h. After cooling to 25° C. the mixture was filtered and evaporated. The product was stirred with water to give 1.3 g (73%) N-benzyl-2-amino-4-nitroaniline. 1H-NMR (CDCl3): 8.1-6.5 (8H, m), 4.9-4.3 (3H, m), 3.4 (2H, broad s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.